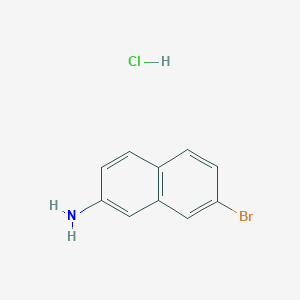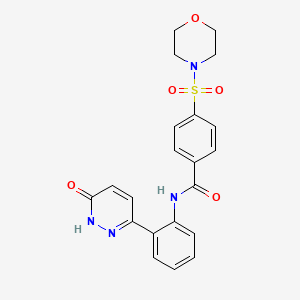
4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods and tested for its biochemical and physiological effects.
Scientific Research Applications
Chemical Modifications and Synthesis
Chemical modifications and synthesis routes for compounds related to "4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide" have been extensively explored. For example, Collins et al. (2000) describe the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showcasing the versatility of these compounds in chemical synthesis Collins, Hughes, & Johnson, 2000. Similarly, Dyachenko and Vovk (2012) discuss the synthesis and transformations of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives, highlighting the chemical flexibility of these molecules Dyachenko & Vovk, 2012.
Biological Activities
The potential biological activities of compounds similar to "4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide" are a significant area of interest. For instance, the synthesis and structure-activity relationship of pyridazinones, including their role as glucan synthase inhibitors, indicate potential applications in treating fungal infections Ting et al., 2011. Additionally, the antimicrobial activities of novel heterocyclic compounds synthesized through various chemical reactions demonstrate the potential of these compounds in developing new antimicrobial agents Shah, Patel, & Vyas, 2019.
Mechanism of Action
Target of Action
The primary target of 4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is the Thyroid Hormone Receptor β (THR-β) in the liver . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide: interacts with its target, the THR-β, in a highly selective manner . This interaction results in changes in the regulation of lipid levels, primarily due to its action at the THR-β .
Biochemical Pathways
The compound’s interaction with the THR-β affects the biochemical pathways involved in lipid regulation . The downstream effects of this interaction include changes in lipid levels, which can have significant implications for conditions like dyslipidemia .
Pharmacokinetics
The ADME properties of 4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide It’s noted that the compound exhibited an excellent safety profile in reported studies .
Result of Action
The molecular and cellular effects of 4-(morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide’s action include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-20-10-9-19(23-24-20)17-3-1-2-4-18(17)22-21(27)15-5-7-16(8-6-15)31(28,29)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHSCCCBCCFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

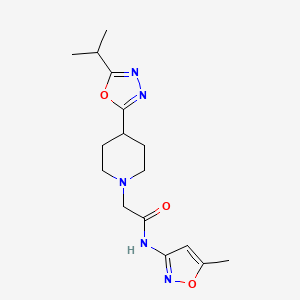

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
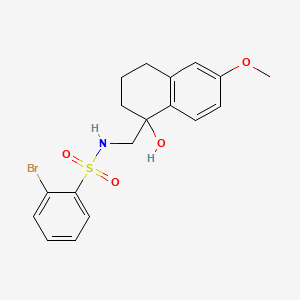
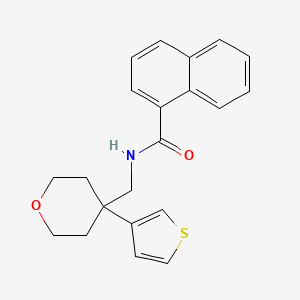
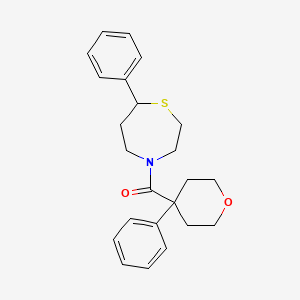
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2631650.png)
